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molecular formula C11H15N3O B8782242 2-((4,5-Dihydro-1H-imidazol-2-yl)amino)-1-phenylethanol CAS No. 53360-86-4

2-((4,5-Dihydro-1H-imidazol-2-yl)amino)-1-phenylethanol

Cat. No. B8782242
M. Wt: 205.26 g/mol
InChI Key: LLVCMHDFMXAXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03983133

Procedure details

To 80 parts thionylchloride (previously cooled to 0°C.) are added 10.15 parts 2-(β-hydroxy-phenethyl-amino)-2-imidazoline. After the addition is complete, the whole is stirred for 30 minutes at room temperature and further stirred and refluxed for 15 minutes. The solvent is evaporated. The residue is dissolved in 40 parts toluene and evaporated again. This treatment is repeated by using 40 parts methanol. The residue is then dissolved in 40 parts 2-propanol. To this solution is added a solution of 1.15 parts sodium metal in 40 parts 2-propanol. The whole is stirred and refluxed for one hour. The solvent is evaporated. The residue is dissolved in 150 parts water. The solution is filtered. The filtrate is alkalized with ammonium hydroxide and extracted three times with 40 parts ether and three times with 75 parts chloroform. The combined extracts are dried over potassium carbonate and evaporated. The solid residue is recrystallized from a mixture of 16 parts acetone and 16 parts 4-methyl-2-pentanone, yielding 2,3,5,6-tetrahydro-5-phenyl-1H-imidazo[1,2-a]imidazole; m.p. 167°-169.5°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.O[CH:6]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH2:7][NH:8][C:9]1[NH:10][CH2:11][CH2:12][N:13]=1>>[C:14]1([CH:6]2[N:13]3[CH2:12][CH2:11][NH:10][C:9]3=[N:8][CH2:7]2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CNC=1NCCN1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the whole is stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
further stirred
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 40 parts toluene
CUSTOM
Type
CUSTOM
Details
evaporated again
DISSOLUTION
Type
DISSOLUTION
Details
The residue is then dissolved in 40 parts 2-propanol
ADDITION
Type
ADDITION
Details
To this solution is added a solution of 1.15 parts sodium metal in 40 parts 2-propanol
STIRRING
Type
STIRRING
Details
The whole is stirred
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 150 parts water
FILTRATION
Type
FILTRATION
Details
The solution is filtered
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 40 parts ether and three times with 75 parts chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried over potassium carbonate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The solid residue is recrystallized from a mixture of 16 parts acetone and 16 parts 4-methyl-2-pentanone

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CN=C2N1CCN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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